molecular formula C13H19NO3 B2869714 tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate CAS No. 2126177-01-1

tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate

Cat. No.: B2869714
CAS No.: 2126177-01-1
M. Wt: 237.299
InChI Key: HAHWVHMWUPNZJG-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate: is an organic compound with the molecular formula C13H19NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a phenyl group with a hydroxyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

Chemistry: tert-Butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a protecting group for amines. It helps in the selective modification of biomolecules, allowing researchers to study specific interactions and pathways.

Medicine: The compound is investigated for its potential use in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity and stability make it suitable for use in various industrial applications .

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it can cause harm . The signal word is "Warning" . Precautionary statements and a Material Safety Data Sheet (MSDS) are available .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic or basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can affect various biological pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2-hydroxypropyl)carbamate
  • tert-Butyl N-(2-hydroxybenzyl)carbamate

Comparison: tert-Butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate is unique due to the presence of the phenyl group with a hydroxyl substituent. This structure imparts specific reactivity and stability that may not be present in similar compounds. For example, tert-butyl N-(2-hydroxyethyl)carbamate lacks the aromatic ring, which can affect its reactivity and interaction with biological targets. The presence of the phenyl group in this compound allows for additional π-π interactions and hydrogen bonding, enhancing its utility in various applications .

Properties

IUPAC Name

tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(10-7-5-6-8-11(10)15)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHWVHMWUPNZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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